Fenoldopam, (S)-

説明

Fenoldopam is a synthetic benzazepine derivative that acts as a selective D1 receptor partial agonist . It is used for in-hospital, short-term (up to 48 hours) management of severe hypertension (high blood pressure) in adults . It is used when blood pressure needs to be lowered quickly, including malignant hypertension with deteriorating end-organ function . This medicine is also used in children for in-hospital, short-term (up to 4 hours) reduction of blood pressure .

Molecular Structure Analysis

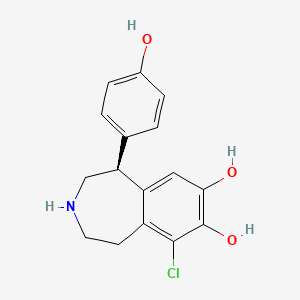

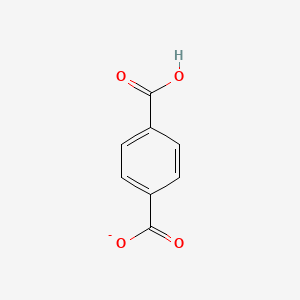

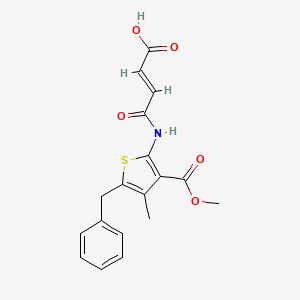

Fenoldopam has a molecular formula of C16H16ClNO3 . Its average mass is 305.756 Da and its monoisotopic mass is 305.081879 Da . Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .

Chemical Reactions Analysis

Fenoldopam is a rapid-acting vasodilator . It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .

Physical And Chemical Properties Analysis

Fenoldopam has a density of 1.4±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 81.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .

科学的研究の応用

Management of Hypertensive Crises

Fenoldopam is used intravenously for the rapid management of severe hypertension, including malignant hypertension with deteriorating end-organ function . Its rapid onset and short duration of action make it ideal for emergency situations where blood pressure needs to be reduced quickly but reversibly.

Renal Perfusion Enhancement

Due to its ability to dilate renal arteries, fenoldopam is used to improve renal perfusion. This is particularly beneficial in hypertensive patients with concomitant chronic kidney disease, as it can help maintain kidney function during periods of stress .

Postoperative Blood Pressure Control

In postoperative settings, fenoldopam helps manage blood pressure levels, especially after surgeries where significant fluctuations in blood pressure are anticipated. Its selective action allows for controlled vasodilation without significant adrenergic effects .

Radiology and Imaging

In radiological procedures that require contrast media, fenoldopam can be used to protect renal function. Its renal vasodilatory effect helps in preventing contrast-induced nephropathy, which is a risk factor for patients undergoing such procedures .

Research on Dopamine Receptor Agonists

Fenoldopam’s selective action on D1-like dopamine receptors makes it a valuable compound for research into the pharmacology of dopamine and its receptor subtypes. Studies involving fenoldopam can provide insights into the role of these receptors in various physiological and pathological processes .

Cardiovascular Research

In cardiovascular research, fenoldopam is used to study the effects of vasodilation on cardiac output and systemic vascular resistance. Its specific action on arterial beds, including coronary arteries, allows for targeted investigations into cardiovascular dynamics .

Neuroprotective Studies

Fenoldopam’s potential neuroprotective effects are being explored, particularly in the context of reducing damage during ischemic events. Its vasodilatory action may help in preserving neurological function by enhancing cerebral blood flow during such events .

Antihypertensive Drug Development

As a reference compound, fenoldopam aids in the development of new antihypertensive drugs. Its well-characterized profile serves as a benchmark for the efficacy and safety of novel vasodilators and antihypertensive agents .

作用機序

Safety and Hazards

Fenoldopam may cause you to have fast heartbeats, or a light-headed feeling (like you might pass out) . After treatment, call your doctor at once if you have: vision changes, severe headache; swelling, rapid weight gain; shortness of breath; pounding in your neck or ears; or low potassium level . Common side effects of fenoldopam may include: feeling light-headed; headache; nausea; or flushing (sudden warmth, redness, or tingly feeling) .

特性

IUPAC Name |

(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85145-23-9 | |

| Record name | Fenoldopam, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)

![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)

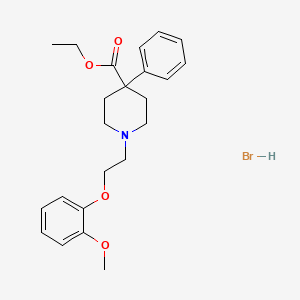

![1-Ethyl-3-[(E)-3-(4-chlorophenyl)propenoyl]-4-[(E)-2-(4-chlorophenyl)ethenyl]piperidin-4-ol](/img/structure/B1235521.png)

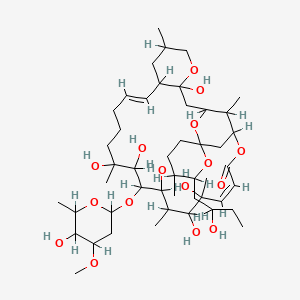

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)

![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

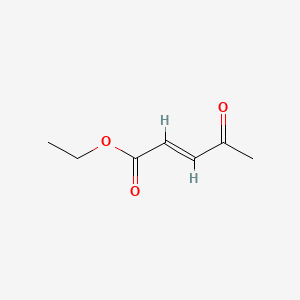

![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)